(R)-Mesityl phenyl sulfoxide
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Overview
Description
®-Mesityl phenyl sulfoxide is a chiral organosulfur compound characterized by the presence of a sulfinyl group attached to a mesityl (2,4,6-trimethylphenyl) and a phenyl group. This compound is notable for its applications in asymmetric synthesis and its role as a chiral auxiliary in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-Mesityl phenyl sulfoxide can be synthesized through the asymmetric oxidation of mesityl phenyl sulfide. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone. The reaction typically requires a chiral catalyst to ensure the formation of the desired enantiomer. For instance, the use of a chiral titanium complex can facilitate the selective oxidation of mesityl phenyl sulfide to ®-mesityl phenyl sulfoxide under mild conditions .
Industrial Production Methods: In an industrial setting, the production of ®-mesityl phenyl sulfoxide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate biocatalytic methods, utilizing enzymes such as Baeyer-Villiger monooxygenases, to achieve high enantioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: ®-Mesityl phenyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can regenerate the sulfide.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, oxone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Mesityl phenyl sulfone.
Reduction: Mesityl phenyl sulfide.
Substitution: Various substituted sulfoxides depending on the nucleophile used
Scientific Research Applications
®-Mesityl phenyl sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions involving sulfoxides.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of ®-mesityl phenyl sulfoxide involves its interaction with various molecular targets through its sulfinyl group. The chiral nature of the compound allows it to participate in stereoselective reactions, influencing the outcome of asymmetric syntheses. The sulfinyl group can act as both an electrophile and a nucleophile, depending on the reaction conditions, enabling a diverse range of chemical transformations .
Comparison with Similar Compounds
- Methyl phenyl sulfoxide
- Ethyl phenyl sulfoxide
- Isopropyl phenyl sulfoxide
Comparison: ®-Mesityl phenyl sulfoxide is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. Compared to other sulfoxides, the mesityl group enhances the compound’s stability and makes it a more effective chiral auxiliary in asymmetric synthesis .
Properties
IUPAC Name |
1,3,5-trimethyl-2-[(R)-phenylsulfinyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-11-9-12(2)15(13(3)10-11)17(16)14-7-5-4-6-8-14/h4-10H,1-3H3/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTGGTKSCLGSSS-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[S@](=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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